2'-Amino-2'-deoxyinosine

概要

説明

2’-Amino-2’-deoxyinosine is a valuable reagent widely used in the biomedicine industry. It is employed in the development of nucleic acid-based therapies and drugs, such as antisense oligonucleotides, aptamers, and gene therapy . It also finds applications in the study of various diseases, including cancer, viral infections, and genetic disorders .

Synthesis Analysis

The synthesis of 2’-Amino-2’-deoxyinosine involves an enzymatic synthesis of 2’-amino-2’-deoxy-2-chloroinosine and its chemical conversion to purine 2’-amino-2’-deoxyribosides . Some of 2’-amino-2’-deoxy-ribosides of 6-substituted purine were also prepared from 2’-amino-2’-deoxyinosine .Molecular Structure Analysis

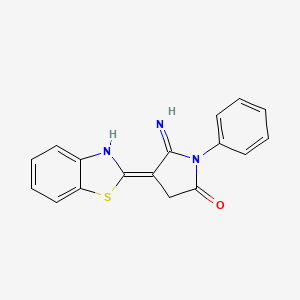

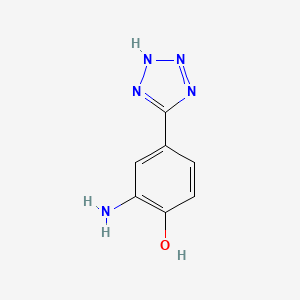

The molecular formula of 2’-Amino-2’-deoxyinosine is C10H13N5O4 . Its average mass is 267.241 Da and its monoisotopic mass is 267.096741 Da .Physical And Chemical Properties Analysis

2’-Amino-2’-deoxyinosine is an off-white to yellow powder . It has a high melting point greater than 200°C . It is soluble in water, slightly soluble in alcohol, and dissolves with difficulty in methanol, ethanol, and propanol .科学的研究の応用

Cardiovascular Disease Research

2’-Amino-2’-deoxyinosine: plays a significant role in the study of cardiovascular diseases. It is a product of the enzymatic action of adenosine deaminase (ADA) on 2′deoxyadenosine . ADA activity is crucial in cardiovascular conditions, where adenosine serves as a protective agent against endothelial dysfunction, vascular inflammation, and thrombosis . Modulating ADA activity, and thereby the levels of 2’-Amino-2’-deoxyinosine, could be a potential therapeutic target for treating cardiovascular pathologies.

Purine Metabolism Studies

As a key metabolite in purine metabolism, 2’-Amino-2’-deoxyinosine is used to study the enzymatic processes involved in nucleic acid turnover. It is particularly important for understanding the biochemical pathways that regulate nucleoside levels within the cell and their implications in various metabolic disorders .

Immunology and Inflammation

Research into immunological responses and inflammation often utilizes 2’-Amino-2’-deoxyinosine due to its connection with ADA activity. ADA is known to mediate cell-to-cell interactions involved in lymphocyte co-stimulation or endothelial activation, which are critical processes in the immune response .

Oncology Research

In the field of oncology, 2’-Amino-2’-deoxyinosine is studied for its potential role in tumor biology. Since ADA activity is altered in several types of cancer, understanding the production and function of its metabolites, including 2’-Amino-2’-deoxyinosine, could provide insights into novel cancer therapies .

Neurological Disorder Studies

The metabolism of adenosine and its derivatives, including 2’-Amino-2’-deoxyinosine , is implicated in various neurological disorders. Researchers use this compound to investigate the neuroprotective effects of adenosine and the potential therapeutic applications for conditions such as epilepsy and neurodegenerative diseases .

Diabetes Research

2’-Amino-2’-deoxyinosine: is also relevant in diabetes research. Alterations in ADA activity have been demonstrated in type II diabetes mellitus, suggesting that the regulation of adenosine and its metabolites could play a role in the pathophysiology of diabetes .

Antiviral and Antimicrobial Studies

The compound’s role in the inhibition of ADA has implications for antiviral and antimicrobial research. By influencing the levels of adenosine and its metabolites, 2’-Amino-2’-deoxyinosine can affect the immune response to viral and bacterial infections, making it a compound of interest in the development of new treatments .

Drug Development and Therapeutics

Finally, 2’-Amino-2’-deoxyinosine is a valuable tool in drug development. Its involvement in purine metabolism and ADA activity makes it a candidate for the design of drugs aimed at modulating these pathways for therapeutic purposes, particularly in diseases where purine metabolism is disrupted .

Safety And Hazards

When handling 2’-Amino-2’-deoxyinosine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

特性

IUPAC Name |

9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-5-7(17)4(1-16)19-10(5)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1,11H2,(H,12,13,18)/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLSURAOXNSSRH-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50226657 | |

| Record name | 2'-Amino-2'-deoxyinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Amino-2'-deoxyinosine | |

CAS RN |

75763-51-8 | |

| Record name | 2'-Amino-2'-deoxyinosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075763518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Amino-2'-deoxyinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine](/img/structure/B1384232.png)

![7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1384235.png)

![7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1384236.png)

![6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384239.png)

![3-amino-1-oxo-1H,5H,10H,10aH-pyrrolo[1,2-b]isoquinoline-2-carbonitrile](/img/structure/B1384242.png)

![1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1384247.png)